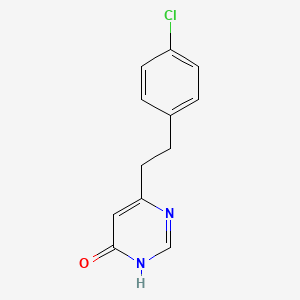

6-(4-Chlorophenethyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-[2-(4-chlorophenyl)ethyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-10-4-1-9(2-5-10)3-6-11-7-12(16)15-8-14-11/h1-2,4-5,7-8H,3,6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPKUAXHKQWIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=O)NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidin-4-ol Core

The pyrimidin-4-ol scaffold is central to the target compound and is commonly prepared via cyclization reactions involving amidines, cyanoesters, or related precursors.

- Cyclization of Formamidine Acetate with Cyanoesters :

A key industrially scalable method involves refluxing formamidine acetate with ethyl 2-cyano-4,4-dimethoxybutanoate in the presence of sodium ethoxide in ethanol. This reaction proceeds to form an intermediate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which upon acidification and cyclization yields the pyrimidin-4-ol core (or its amino derivative). The reaction conditions typically involve reflux until completion, followed by acidification with hydrochloric acid at 45 °C to induce cyclization, and pH adjustment to around 4 for optimal product formation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Formamidine acetate + ethyl 2-cyano-4,4-dimethoxybutanoate + sodium ethoxide in ethanol, reflux | Formation of amino-pyrimidin-4-ol intermediate |

| 2 | Acidification with HCl (32%), 45 °C, pH 3-5 | Cyclization to pyrimidin-4-ol core |

Alternative Synthetic Routes and Functional Group Transformations

Etherification and Hydrolysis Steps :

In related pyridine derivatives, multi-step sequences including ring closure, chlorination, etherification, reduction, oxidation, and hydrolysis have been reported to yield hydroxypyridine derivatives with chlorophenethyl-like substituents. For example, a six-step process involving these transformations was used to prepare 6-chloro-4-hydroxypyridine-3-formaldehyde, which shares structural similarity in the pyrimidine ring system.Microwave-Assisted Amination :

Microwave irradiation has been employed to promote amination reactions on pyrimidine cores with phenethylamine derivatives, enhancing reaction rates and yields. For example, heating a mixture of pyrimidine carboxamide derivatives with methylphenethylamine hydrobromide salt and a base (DiPEA) at 160 °C for 8 hours under microwave conditions afforded substituted pyrimidines with phenethyl groups in moderate to good yields (40–71%).

Summary of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Remarks |

|---|---|---|

| Pyrimidin-4-ol core synthesis | Formamidine acetate + ethyl cyanoester + sodium ethoxide, reflux, acidification with HCl | Industrially scalable, high yield |

| Hydroxylation at 6-position | Hydrolysis of 4-chloro-6-methoxypyrimidine with HCl | Mild conditions, high purity, easy isolation |

| Introduction of 4-chlorophenethyl | Nucleophilic substitution with 4-chlorophenethylamine or derivatives | Can be enhanced by microwave irradiation |

| Multi-step functionalization | Ring closure, chlorination, etherification, reduction, oxidation, hydrolysis | Provides alternative routes, environmentally friendly |

Research Findings and Yield Data

Hydrolysis of 4-chloro-6-methoxypyrimidine to 4-chloro-6-hydroxypyrimidine achieved an HPLC yield of 99.1% with minimal impurities.

Microwave-assisted amination reactions yielded 52% to 71% of phenethyl-substituted pyrimidine derivatives under optimized conditions.

Multi-step syntheses involving chlorination and etherification steps yielded intermediates with 52–57% isolated yields, demonstrating practical scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorophenethyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce the corresponding amine derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Intermediate

6-(4-Chlorophenethyl)pyrimidin-4-ol serves as an important intermediate in the synthesis of several bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development. For instance, it is involved in the synthesis of pyrimidine derivatives that exhibit anti-inflammatory and anti-cancer properties.

Key Synthesis Pathways

- Synthesis of Ruxolitinib : This compound is a JAK1/JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera. The synthesis involves several steps where this compound acts as a precursor, facilitating the formation of the active pharmaceutical ingredient with improved efficacy and safety profiles .

- Tofacitinib Production : Another notable application is in the production of Tofacitinib, which is used for rheumatoid arthritis treatment. The compound's structure allows for the introduction of functional groups that enhance its pharmacological properties .

Therapeutic Potential

Research indicates that this compound may possess intrinsic therapeutic properties beyond its role as an intermediate. Studies have highlighted its potential as an inhibitor of specific enzymes involved in disease pathways.

Inhibitory Activity

- NAPE-PLD Inhibition : It has been identified as a potential inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme linked to various metabolic disorders. Structure–activity relationship studies suggest that modifications to the pyrimidine ring can significantly enhance inhibitory potency, making it a candidate for further development as a therapeutic agent .

Mechanism of Action

The mechanism by which 6-(4-Chlorophenethyl)pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Medicinal Chemistry

- 3-(3-Bromo-4-fluorophenyl)-6-(trifluoromethyl)isoxazolo-[5,4-d]pyrimidin-4-ol () was synthesized as a selective Toll-like receptor agonist, highlighting the role of halogen and trifluoromethyl groups in target engagement .

- 2-(Piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol () scaffolds, such as KP-162, demonstrate vitamin D receptor (VDR) agonist activity, emphasizing the importance of heterocyclic substituents in receptor binding .

Biological Activity

6-(4-Chlorophenethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorophenethyl group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3O. The structural features include:

- A pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.

- A chlorophenethyl substituent that may influence its lipophilicity and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into its effect on cancer cell lines have shown promising results in inhibiting cell proliferation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be relevant in treating diseases such as cancer and infections.

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : The compound may act as a competitive inhibitor for certain kinases, mimicking natural substrates and blocking phosphorylation processes essential for cell signaling.

- Cell Cycle Arrest : In cancer cells, it may induce apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest at critical checkpoints.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antibacterial properties.

-

Anticancer Research :

- In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups.

-

Enzyme Inhibition Assays :

- Enzyme assays revealed that the compound effectively inhibited specific kinases involved in cancer progression, with IC50 values indicating potent activity.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 6-(4-Chlorophenethyl)pyrimidin-4-ol in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is mandatory. Use fume hoods or gloveboxes when handling volatile intermediates. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Cross-contamination is minimized using filter tips and dedicated equipment .

Q. What synthetic routes are commonly used for preparing this compound?

- Methodological Answer : Multi-step synthesis often involves:

- Step 1 : Coupling of a chlorinated benzaldehyde with aminopyridine derivatives.

- Step 2 : Cyclization under acidic or basic conditions to form the pyrimidine core.

- Step 3 : Functionalization (e.g., chlorination) using POCl₃ or PCl₃. Catalysts like Pd/C may enhance efficiency. Solvents such as DMF or toluene are typical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C): Assigns proton environments and confirms substitution patterns.

- HPLC-MS : Validates purity and molecular weight.

- IR Spectroscopy : Identifies functional groups (e.g., -OH, C-Cl).

- X-ray Crystallography (if crystalline): Resolves 3D structure ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd, Cu, or organocatalysts for coupling steps.

- Solvent Optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce side reactions.

- In-line Analytics (e.g., TLC/GC-MS): Monitor reaction progress dynamically .

Q. How can structural modifications at the pyrimidine ring influence biological activity?

- Methodological Answer :

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) at C-6 to enhance binding affinity with target enzymes.

- Hydrogen Bonding : Hydroxyl groups at C-4 may form H-bonds with biological targets, altering activity.

- Bioisosteric Replacement : Replace chlorophenyl with fluorophenyl to assess SAR while maintaining lipophilicity .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Compare computed NMR/IR spectra (using Gaussian or ORCA) with experimental data to identify conformational mismatches.

- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace unexpected peaks.

- Dynamic Effects : Account for solvent interactions or tautomerism in simulations .

Q. How should researchers address contradictory bioactivity results across studies?

- Methodological Answer :

- Purity Verification : Re-test compounds using HPLC and elemental analysis to rule out impurities.

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.

- Meta-Analysis : Pool data from multiple studies to identify trends masked by experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.